molecular formula C22H18F3N5O2 B2486788 N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide CAS No. 1251608-72-6

N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide

Cat. No.: B2486788
CAS No.: 1251608-72-6
M. Wt: 441.414
InChI Key: LFUZBWFOJYBACH-UHFFFAOYSA-N
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Description

N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide: is a complex organic compound with a unique structure that includes a benzyl group, a trifluoromethyl phenyl group, and a triazolopyrimidine core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the trifluoromethyl phenyl group: This step often involves nucleophilic substitution reactions using trifluoromethyl benzene derivatives.

    Attachment of the benzyl group: This can be done through benzylation reactions using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl and phenyl groups.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Research: The compound can be used as a probe to study various biological processes and pathways.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can be compared with similar compounds such as:

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    Triazolopyrimidines: Compounds with a similar core structure but different substituents.

    Trifluoromethyl phenyl derivatives: Compounds with a trifluoromethyl phenyl group but different core structures.

The uniqueness of this compound lies in its combination of these structural elements, which imparts specific chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-[7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O2/c1-14-11-18-28-29(13-19(31)26-12-15-5-3-2-4-6-15)21(32)30(18)20(27-14)16-7-9-17(10-8-16)22(23,24)25/h2-11H,12-13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUZBWFOJYBACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C(=O)N2C(=N1)C3=CC=C(C=C3)C(F)(F)F)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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